molecular formula C15H25NO3 B1582682 L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester CAS No. 64519-44-4

L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester

Cat. No. B1582682
CAS RN: 64519-44-4
M. Wt: 267.36 g/mol
InChI Key: SLHPMAOXNSLXEH-MROQNXINSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about its discovery or synthesis.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis process includes understanding the starting materials, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Organocatalysis

L-Proline and its derivatives have been effectively used as organocatalysts in various synthesis reactions. For instance, L-proline-functionalized zirconium phosphonates have shown remarkable efficiency as catalysts in asymmetric aldol additions, achieving high yields and enantioselectivities without significant loss of activity over multiple cycles (Angeloni et al., 2014). Similarly, L-proline catalyzed the synthesis of β-amino alcohols from aldehydes, ketones, and azodicarboxylates in a direct and asymmetric assembly, facilitating reactions on a multigram scale under simple conditions (Chowdari et al., 2003).

Asymmetric Synthesis

L-Proline derivatives have been used to catalyze asymmetric reactions, such as the allylic oxidation of alkenes to produce allylic esters, alcohols, or ketones with high selectivity, utilizing copper-aluminum mixed oxide as the catalyst (García-Cabeza et al., 2014). The application of L-proline in direct aldol reactions has also been demonstrated to produce compounds with high enantioselectivity and yields (Yu et al., 2015).

Chemical Synthesis and Enhancements

Novel studies have explored the synthesis of polyheterocyclic systems and functionalized cyclohexanes using L-proline in multicomponent reactions, showing the versatility of L-proline in facilitating complex chemical transformations with high stereoselectivity (Cao et al., 2019). Additionally, L-proline-based ionic liquids have been developed as skin permeation enhancers, demonstrating the potential for L-proline derivatives in transdermal drug delivery systems (Zheng et al., 2020).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This includes its toxicity, flammability, and potential for causing allergic reactions.


Future Directions

Future directions could include potential applications of the compound, areas of research that need further exploration, and the development of new synthesis methods or analogs of the compound.


properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHPMAOXNSLXEH-MROQNXINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CCC(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886687
Record name L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester

CAS RN

64519-44-4
Record name Menthyl PCA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64519-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl pyrrolidone carboxylate, (-),L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064519444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,5α)]-2-isopropyl-5-methylcyclohexyl 5-oxo-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.014
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Record name MENTHYL PYRROLIDONE CARBOXYLATE, L-(-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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